Di(p-butoxycarbonylphenyl)terephthalate

Description

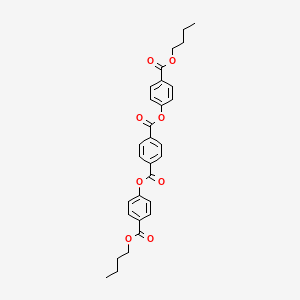

Di(p-butoxycarbonylphenyl)terephthalate is a high-purity aromatic diester characterized by two p-butoxycarbonylphenyl groups attached to a terephthalate backbone. Synthesized via the reaction of butyl p-hydroxybenzoate with terephthalic dichloride, it forms white crystalline solids with a melting point of 128–131°C . Its structure combines aromatic rigidity with ester functionality, making it a versatile intermediate in polymer synthesis and specialty chemical applications. The p-butoxycarbonylphenyl substituents contribute to its unique thermal stability and reactivity, distinguishing it from simpler terephthalate esters.

Properties

Molecular Formula |

C30H30O8 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

bis(4-butoxycarbonylphenyl) benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C30H30O8/c1-3-5-19-35-27(31)21-11-15-25(16-12-21)37-29(33)23-7-9-24(10-8-23)30(34)38-26-17-13-22(14-18-26)28(32)36-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3 |

InChI Key |

WFFPGIHJHIWXQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Group Analysis

- Di(p-butoxycarbonylphenyl)terephthalate : Features aromatic p-butoxycarbonylphenyl groups, introducing steric bulk and electron-withdrawing effects.

- Di-tert-butyl terephthalate : Contains tert-butyl groups, which are highly branched aliphatic substituents, enhancing hydrolytic stability and thermal resistance .

- Di(2-ethylhexyl)terephthalate (DEHT) : Utilizes long-chain 2-ethylhexyl groups, improving flexibility and compatibility with polymers like PVC .

- Dibutyl terephthalate : Employs linear butyl chains, offering moderate hydrophobicity and lower molecular weight .

Molecular Formula and Weight

Thermal and Chemical Properties

Chemical Reactivity

- This compound : Reactive in transesterification and polymerization due to accessible ester groups. The p-butoxycarbonylphenyl groups may slow hydrolysis compared to aliphatic esters .

- Di-tert-butyl terephthalate : Resistant to hydrolysis, ideal for controlled-release pharmaceutical formulations .

- DEHT : Hydrolytically stable under ambient conditions, making it a preferred phthalate alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.